molecular formula C17H15NO7 B11472942 N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

Cat. No.: B11472942
M. Wt: 345.30 g/mol
InChI Key: QRRHDVNMEAGQDX-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two benzodioxole rings and a carboxamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzodioxole Rings: The initial step involves the formation of benzodioxole rings through a cyclization reaction of catechol derivatives with formaldehyde.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carboxamide stands out due to its dual benzodioxole rings and specific substitution pattern, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H15NO7

Molecular Weight

345.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H15NO7/c1-20-13-6-10(14(21-2)16-15(13)24-8-25-16)17(19)18-9-3-4-11-12(5-9)23-7-22-11/h3-6H,7-8H2,1-2H3,(H,18,19)

InChI Key

QRRHDVNMEAGQDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NC3=CC4=C(C=C3)OCO4)OC)OCO2

Origin of Product

United States

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